molecular formula C15H11IN2O B187717 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- CAS No. 4449-71-2

4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-

Cat. No. B187717
CAS RN: 4449-71-2
M. Wt: 362.16 g/mol
InChI Key: JANJEPMDLDHTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has several interesting properties that make it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been reported to induce oxidative stress in cancer cells, which contributes to its anti-cancer activity.

Biochemical And Physiological Effects

4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to exhibit anti-inflammatory and anti-oxidant activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival, and to develop new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Another future direction is the study of the mechanism of action of this compound, which could provide insights into the mechanisms of cancer cell proliferation and survival. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation of 2-aminobenzamide with 6-iodo-2-methylbenzoic acid in the presence of a catalyst. This method has been reported to yield high purity and good yield of the final product.

Scientific Research Applications

4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

CAS RN

4449-71-2

Product Name

4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-

Molecular Formula

C15H11IN2O

Molecular Weight

362.16 g/mol

IUPAC Name

6-iodo-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

JANJEPMDLDHTLL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Other CAS RN

4449-71-2

Origin of Product

United States

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